molecular formula C16H17N5OS B2459008 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105201-42-0

2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No. B2459008
CAS RN: 1105201-42-0
M. Wt: 327.41
InChI Key: UPVJNOZNXVZYLK-UHFFFAOYSA-N
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Description

“2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a complex organic compound. It belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The synthesis of pyrazolopyridines is systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

properties

IUPAC Name

2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10(2)14-12-8-18-21(11-6-4-3-5-7-11)15(12)16(20-19-14)23-9-13(17)22/h3-8,10H,9H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVJNOZNXVZYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

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